BenchChemオンラインストアへようこそ!

Methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate (CAS 1388853-95-9) is a chiral, non-racemic indoline derivative bearing a single stereogenic center at the 2-position in the (R)-configuration. With a molecular formula of C11H13NO2 and a molecular weight of 191.23 Da, this compound belongs to the 2,3-dihydroindole (indoline) subclass—a privileged scaffold in medicinal chemistry that serves as a key intermediate for pharmaceuticals targeting acyl-CoA:cholesterol acyltransferase (ACAT), kinases, and viral proteases.

Molecular Formula C11H13NO2
Molecular Weight 191.23
CAS No. 1388853-95-9
Cat. No. B2404412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate
CAS1388853-95-9
Molecular FormulaC11H13NO2
Molecular Weight191.23
Structural Identifiers
SMILESCC1CC2=C(N1)C=CC(=C2)C(=O)OC
InChIInChI=1S/C11H13NO2/c1-7-5-9-6-8(11(13)14-2)3-4-10(9)12-7/h3-4,6-7,12H,5H2,1-2H3/t7-/m1/s1
InChIKeyHYZHNGYHNZKLBW-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2R)-2-Methyl-2,3-Dihydro-1H-Indole-5-Carboxylate (CAS 1388853-95-9): Core Identity and Procurement Context


Methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate (CAS 1388853-95-9) is a chiral, non-racemic indoline derivative bearing a single stereogenic center at the 2-position in the (R)-configuration [1]. With a molecular formula of C11H13NO2 and a molecular weight of 191.23 Da, this compound belongs to the 2,3-dihydroindole (indoline) subclass—a privileged scaffold in medicinal chemistry that serves as a key intermediate for pharmaceuticals targeting acyl-CoA:cholesterol acyltransferase (ACAT), kinases, and viral proteases [2]. Its defining structural features—a saturated C2–C3 bond, a C2-methyl substituent with defined (R)-stereochemistry, and a methyl ester at the 5-position—collectively differentiate it from achiral, aromatic, or regioisomeric analogs in terms of molecular recognition, synthetic derivatization potential, and physicochemical property space [1][3].

Why Methyl (2R)-2-Methyl-2,3-Dihydro-1H-Indole-5-Carboxylate Cannot Be Replaced by Its Closest Analogs


Indoline-5-carboxylate derivatives are not functionally interchangeable despite sharing a common core. The (R)-2-methyl substitution on the target compound introduces a 0.4–0.7 log unit increase in lipophilicity (LogP ~2.2 vs. ~1.5–1.6 for the non-methylated methyl indoline-5-carboxylate) [1][2], which alters passive membrane permeability and protein-binding potential—critical parameters in both biochemical assay performance and lead optimization campaigns [3]. Furthermore, the defined (R)-stereochemistry at C2 is a non-negotiable structural determinant: the (S)-enantiomer (CAS 1388105-68-7), while physicochemically identical in achiral environments (identical LogP, PSA, MW), can exhibit divergent target engagement in chiral biological environments, with documented cases of indoline enantiomers showing ≥3-fold differences in cellular IC50 values [4]. The fully aromatic analog methyl indole-5-carboxylate (CAS 1011-65-0), lacking the saturated C2–C3 bond (Fsp3 = 0 vs. 0.363 for the target), presents fundamentally different conformational flexibility, metabolic susceptibility, and π-stacking behavior . Selecting an inappropriate analog risks not only assay failure but also misdirection of structure–activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for Methyl (2R)-2-Methyl-2,3-Dihydro-1H-Indole-5-Carboxylate vs. Its Closest Analogs


Lipophilicity Differentiation: LogP Shift of 0.4–0.7 Units vs. Non-Methylated Indoline-5-Carboxylate

The target (R)-2-methyl compound exhibits a computed LogP (XLogP3-AA) of 2.2 and a measured/calculated LogP of 1.91 (Chemspace), compared with LogP values of 1.49–1.58 for the non-methylated methyl indoline-5-carboxylate (CAS 141452-01-9) [1][2]. This represents a ΔLogP of +0.4 to +0.7 units attributable solely to the C2-methyl substituent. In drug discovery, a methyl-induced LogP increase of this magnitude has been associated with a median ~3-fold boost in target binding affinity and can significantly alter membrane partitioning and oral absorption [3].

Lipophilicity Drug-likeness Membrane permeability Lead optimization

Fraction sp3 (Fsp3) Differentiation: 0.363 vs. 0 for the Fully Aromatic Indole-5-Carboxylate Analog

The target compound possesses an Fsp3 (fraction of sp3-hybridized carbons) of 0.363, derived from the saturated C2–C3 bond and the C2-methyl group [1]. In contrast, methyl indole-5-carboxylate (CAS 1011-65-0) has an Fsp3 of 0 (fully aromatic bicycle) . Clinical compound analysis has demonstrated that Fsp3 > 0.35 is associated with higher aqueous solubility, reduced CYP450 inhibition promiscuity, and lower attrition rates in development—each 0.1 unit increase in Fsp3 correlates with improved developability metrics [2]. The target's Fsp3 of 0.363 places it above the critical threshold of 0.35 where these benefits become statistically significant.

Fsp3 Molecular complexity Solubility Target selectivity Drug-likeness

Enantiomeric Purity and Defined (R)-Stereochemistry as a Critical Quality Attribute for Chiral Synthesis

The target compound is supplied as a single (R)-enantiomer with catalog purities of 95–97% (HPLC) [1]. The (S)-enantiomer (CAS 1388105-68-7) is commercially available as a separate entity, enabling controlled stereochemical comparisons. Biocatalytic deracemisation studies on 2-substituted indolines using monoamine oxidase MAO-5 from Pseudomonas monteilii ZMU-T01 have demonstrated that enantiomerically enriched (R)-2-methyl-indoline derivatives can be obtained with >99% ee, underscoring the synthetic accessibility of high optical purity for this scaffold class [2]. In contrast, the non-methylated analog (CAS 141452-01-9) is achiral at the 2-position and cannot serve as a stereochemical probe.

Enantiomeric purity Asymmetric synthesis Chiral building block Stereochemical fidelity

Molecular Weight and Polar Surface Area in the Context of Lead-Likeness and CNS Drug-likeness Descriptors

The target compound (MW 191.23 Da, PSA 38 Ų, HBD 1, HBA 2, rotatable bonds 2, LogP 2.2) satisfies multiple lead-likeness criteria including the Congreve rule-of-three for fragment-based lead discovery (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) and CNS MPO desirability thresholds (PSA < 90 Ų, MW < 400) [1][2]. The non-methylated analog (MW 177.2 Da, LogP ~1.5) is also lead-like but offers lower lipophilicity, while the aromatic indole analog (MW 175.18 Da, PSA 42.09 Ų) has a higher PSA and lacks three-dimensional character . The target compound's intermediate property profile makes it a versatile starting point for both peripheral and CNS-targeted medicinal chemistry programs.

Lead-likeness CNS drug-likeness Physicochemical property filters Fragment-based drug discovery

Class-Level Evidence: Indoline-5-Carboxylate Scaffold as a Privileged Intermediate for ACAT and Antiviral Drug Discovery

While direct target-specific biological activity data for this exact compound remains limited in the public domain, the indoline-5-carboxylate scaffold class has validated biological relevance. Structurally related indoline derivatives with 5-position carboxylate/amide functionality have demonstrated potent ACAT inhibitory activity: compound pactimibe sulfate inhibited macrophage, hepatic, and intestinal ACAT with IC50 values of 1.9, 0.7, and 0.7 μM, respectively, and suppressed foam cell formation with IC50 0.3 μM [1]. Additionally, methyl indoline-5-carboxylate has been reported to inhibit SARS-CoV-2 main protease (Mpro) in vitro . The target compound's 5-methyl ester serves as a synthetic handle for hydrolysis to the carboxylic acid or conversion to amide derivatives, enabling direct entry into these therapeutically relevant chemical space [2].

ACAT inhibition Antiviral Indoline scaffold Privileged structure Drug intermediate

Optimal Research and Industrial Application Scenarios for Methyl (2R)-2-Methyl-2,3-Dihydro-1H-Indole-5-Carboxylate


Asymmetric Synthesis of Chiral Indoline-Derived ACAT Inhibitors

The (R)-configured 2-methyl group and 5-methyl ester of the target compound provide an ideal chiral template for constructing ACAT inhibitors with defined stereochemistry. The methyl ester can be selectively hydrolyzed to the carboxylic acid or converted to amides, while the indoline NH can undergo N-alkylation—key transformations documented in the ACAT inhibitor patent literature . The established SAR for indoline-based ACAT inhibitors (IC50 range 0.3–1.9 μM for optimized derivatives) provides a clear optimization trajectory starting from this intermediate [1].

Chiral Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

With MW 191.23 Da, LogP 2.2, and only 14 heavy atoms, the compound satisfies the Congreve rule-of-three for fragment libraries . Its Fsp3 of 0.363 provides three-dimensional character superior to flat aromatic indole fragments, while the defined (R)-stereochemistry offers a chiral recognition element absent in achiral indoline-5-carboxylate fragments [1]. The methyl ester serves as a synthetic vector for fragment elaboration via amide coupling or ester hydrolysis, compatible with standard FBDD workflows.

Enantioselective Methodology Development and Chiral Chromatography Standards

The target (R)-enantiomer and its commercially available (S)-counterpart (CAS 1388105-68-7) form a matched enantiomeric pair suitable for developing chiral HPLC separation methods or validating asymmetric synthetic protocols . With identical achiral physicochemical properties (LogP, PSA, MW) but distinct InChIKeys and optical rotations, this pair is ideally suited as resolution standards for 2-substituted indoline analytics, where enantiomeric excess determination is critical for pharmaceutical intermediate quality control [1].

Synthetic Intermediate for Antiviral Protease Inhibitor Lead Optimization

Given the reported activity of methyl indoline-5-carboxylate against SARS-CoV-2 Mpro , the target compound's additional 2-methyl substituent provides a direct SAR probe for assessing the steric and lipophilic tolerance of the Mpro active site. The Fsp3 advantage over fully aromatic indole-based Mpro inhibitors may confer differential selectivity and metabolic stability, aligned with the established 'escape from flatland' paradigm in antiviral drug discovery [1].

Quote Request

Request a Quote for Methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.